molecular formula C21H18BrClN4O2 B4596345 5-[4-(3-bromobenzoyl)-1-piperazinyl]-4-chloro-2-phenyl-3(2H)-pyridazinone

5-[4-(3-bromobenzoyl)-1-piperazinyl]-4-chloro-2-phenyl-3(2H)-pyridazinone

Cat. No.: B4596345
M. Wt: 473.7 g/mol
InChI Key: KRLHGIKPDMVBBC-UHFFFAOYSA-N
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Description

5-[4-(3-bromobenzoyl)-1-piperazinyl]-4-chloro-2-phenyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C21H18BrClN4O2 and its molecular weight is 473.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.03017 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Substituted pyridazinone compounds, including derivatives similar to "5-[4-(3-bromobenzoyl)-1-piperazinyl]-4-chloro-2-phenyl-3(2H)-pyridazinone," have been investigated for their herbicidal activity. These compounds inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. A specific study highlighted the mode of action of these chemicals, comparing them to atrazine, a well-known herbicide, and found that modifications to the pyridazinone structure could enhance biological properties such as resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).

Analgesic Properties

Several studies have focused on the synthesis and evaluation of arylpiperazinylalkylpyridazinones and their analogs for analgesic activity. These compounds were found to possess significant antinociceptive activity, with some derivatives reducing abdominal constrictions in animal models by more than 50%. The mechanism of action for these compounds involves the inhibition of noradrenaline reuptake, suggesting their potential as potent and orally active antinociceptive agents (Cesari et al., 2006).

Antimicrobial Activity

Compounds structurally related to "this compound" have been synthesized and tested for antimicrobial activity. Some derivatives demonstrated promising activity against various strains of bacteria and fungi, showcasing the potential of these compounds in addressing microbial resistance (Patel et al., 2011).

Organic Synthesis Applications

The versatility of pyridazinone derivatives extends to their use in organic synthesis, where they serve as intermediates for the synthesis of a wide range of bioactive molecules. Studies have reported the synthesis of novel compounds with expected biological activities, such as anticancer, anti-inflammatory, and antiviral properties, using pyridazinone derivatives as key intermediates (Youssef et al., 2005).

Properties

IUPAC Name

5-[4-(3-bromobenzoyl)piperazin-1-yl]-4-chloro-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClN4O2/c22-16-6-4-5-15(13-16)20(28)26-11-9-25(10-12-26)18-14-24-27(21(29)19(18)23)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLHGIKPDMVBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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